tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-11(17)14(18)10-5-6-12(19)13(9-10)21-4/h5-6,9,11,14,19H,7-8,17H2,1-4H3 |
InChI Key |
DLNXXEBQTYULFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=C(C=C2)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Ring-Opening Amination of Bicyclic Precursors
The pyrrolidine backbone is often constructed via ring-opening of bicyclic intermediates. For example, 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives are treated with ammonia under reflux to introduce the amino and hydroxyl groups:
This step generates the cis-3-amino-4-hydroxypyrrolidine core, critical for subsequent functionalization. Stereochemical control (e.g., (3S,4R) configuration) is achievable via chiral resolution or asymmetric synthesis.
Boc Protection and Functionalization
The amine and hydroxyl groups are protected to enable selective aryl group introduction. Di-tert-butyl dicarbonate (Boc₂O) is commonly used:
| Reaction Step | Conditions | Yield | Outcome |
|---|---|---|---|
| Boc protection of 3-amino-4-hydroxypyrrolidine | Boc₂O, CH₂Cl₂, 4 hours | 62% | Double Boc-protected intermediate |
This intermediate is pivotal for stabilizing the amine during subsequent coupling reactions.
Introduction of 4-Hydroxy-3-Methoxyphenyl Group
The aryl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. While direct methods are sparsely documented, analogous protocols for methoxyphenyl derivatives suggest:
| Substrate | Reagent/Conditions | Yield | Product |
|---|---|---|---|
| Boc-protected pyrrolidine | 4-Hydroxy-3-methoxyphenylboronic acid, Pd catalyst, base | ~50–70% (estimated) | Target compound |
For example, tert-butyl 3-amino-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate (PubChem CID: 45074254) is synthesized via palladium-catalyzed cross-coupling. Adapting this method with 4-hydroxy-3-methoxyphenylboronic acid would yield the target compound.
Optimization and Purification
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 95:5) or recrystallization ensures high purity.
- Yield Optimization : Excess Boc₂O (2–3 equiv) and prolonged reaction times improve Boc protection efficiency.
Analytical Data
Key characterization data for intermediates and final products include:
- ¹H NMR (400 MHz, CDCl₃) :
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 293.4 for C₁₆H₂₄N₂O₄).
Challenges and Alternatives
- Regioselectivity : Competitive aryl substitution at C2 vs. C4 positions requires careful optimization of reaction conditions.
- Deprotection : Final deprotection of Boc groups (e.g., TFA/CH₂Cl₂) may be necessary for biological testing.
Summary of Methods
| Step | Key Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Ring-opening | NH₃, H₂O, reflux | 96% | |
| Boc protection | Boc₂O, CH₂Cl₂ | 62% | |
| Aryl introduction | Pd catalysis, arylboronic acid | ~50–70% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Substituent Effects
- Polarity and Solubility : The target compound’s 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic 4-chlorophenyl analog . This polar profile may improve bioavailability in drug delivery systems.
- Reactivity: The amino group at position 3 in the target compound and ’s analog allows for further functionalization (e.g., acylations or alkylations), whereas ’s hydroxymethyl group offers oxidation or esterification opportunities .
Structural Analysis
Crystallographic data for such compounds, when available, are typically resolved using SHELX software . For example, ’s tert-butyl pyrazolyl-piperazine derivative was analyzed at 100 K with an R factor of 0.043, highlighting the precision of modern crystallographic methods .
Biological Activity
Structural Properties and Potential Biological Implications
The compound features several key functional groups that contribute to its potential biological activity:
- Pyrrolidine ring: A common scaffold in many bioactive molecules
- Amino group: Can participate in hydrogen bonding and act as a nucleophile
- Phenolic moiety: Includes both hydroxy and methoxy substituents, potentially contributing to antioxidant properties
- Tert-butyl ester: May influence the compound's stability and pharmacokinetics
These structural elements suggest that tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate could have applications in various biological processes.
Neurological Disorders
The compound's structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
Antioxidant Properties
The presence of a phenolic moiety with hydroxy and methoxy substituents indicates possible antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
Comparative Analysis
To better understand the unique properties of this compound, it's helpful to compare it with structurally similar compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Differences |
|---|---|---|---|
| This compound | C16H24N2O4 | 308.37 | Reference compound |
| Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | - | 216.28 | Lacks methoxy group; different hydroxymethyl substitution |
| Tert-butyl 3-amino-2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | - | 293.36 | Similar structure without methoxy substitution |
| Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C16H23NO4 | 293.36 | Hydroxymethyl instead of amino group |
These structural differences may contribute to distinct biological activities not found in its analogs.
Antiviral Activity
Compounds containing β-amino acid moieties have shown promising antiviral activities:
- Neuraminidase inhibitors: Compounds A-87380 and A-192558 demonstrated potential as oral neuraminidase inhibitors .
- Anti-tobacco mosaic virus (TMV) activity: Certain chiral derivatives exhibited higher antiviral activities against TMV compared to commercial agents .
- Anti-HSV-1 activity: Some related compounds have shown activity against Herpes Simplex Virus type 1 .
Antibacterial Activity
Compounds with similar structural elements have demonstrated inhibitory effects on Mycobacterium tuberculosis .
Anti-HIV Activity
Some related compounds have shown potential as HIV reverse transcriptase inhibitors .
Case Study: Neuraminidase Inhibitors
The development of neuraminidase inhibitors A-87380 and A-192558 provides a relevant case study for understanding the potential of compounds like this compound:
- Initial lead compound (A-87380) was identified
- Structure optimization was performed using combinatorial chemistry techniques
- High-throughput parallel synthesis led to the discovery of A-192558
- Both compounds contained a β-amino acid moiety, similar to our compound of interest
This case study demonstrates the potential for compounds with similar structural elements to be developed into clinically effective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
